

The Discovery and Synthesis of DBPR108 (Prusogliptin): A Technical Overview

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Compound of Interest		
Compound Name:	DBPR108	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR108, also known as Prusogliptin, is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of **DBPR108**. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target in the management of T2DM. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

DBPR108 was designed and developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes in Taiwan as a novel peptidomimetic DPP-



4 inhibitor.[1] It has demonstrated a favorable efficacy and safety profile in extensive preclinical and clinical studies, leading to its recent new drug approval.[2]

Discovery and Rationale

The discovery of **DBPR108** stemmed from a focused drug discovery program aimed at identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The core structure of **DBPR108** features a fluorinated pyrrolidine-2-carbonitrile moiety, a key pharmacophore known to interact with the active site of the DPP-4 enzyme. The rationale behind the design was to achieve high binding affinity and selectivity for DPP-4 over other related proteases, thereby minimizing off-target effects.

Synthesis of DBPR108 (Prusogliptin)

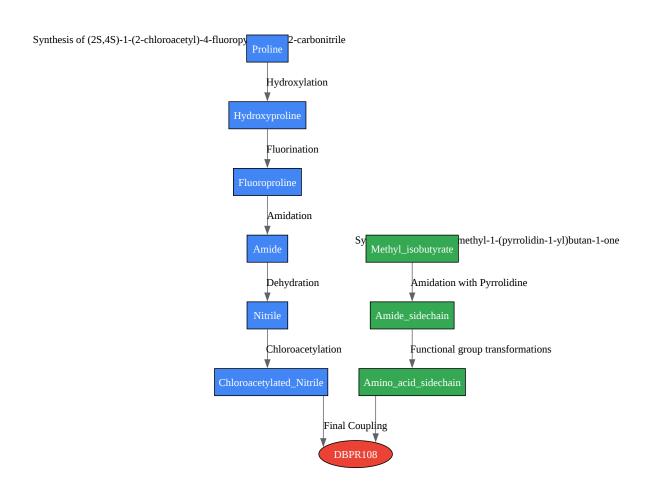
While a detailed, step-by-step synthesis protocol for **DBPR108** has not been publicly disclosed in a single publication, a plausible synthetic route can be constructed based on the synthesis of analogous 4-fluoropyrrolidine-2-carbonitrile derivatives and key intermediates for other DPP-4 inhibitors like Vildagliptin. The IUPAC name for Prusogliptin is (2S, 4S)-1-[2-[[1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl) propyl] amino] acetyl]-4-fluoro-2-pyrrolidinecarbonitrile.[1]

The proposed synthesis would likely involve the following key steps:

- Synthesis of the 4-fluoropyrrolidine-2-carbonitrile core: This can be achieved starting from a suitable protected proline derivative. Introduction of the fluorine at the C4 position with stereochemical control is a critical step.
- Synthesis of the side chain: The 1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propylamine side chain can be synthesized separately.
- Coupling and final steps: The chloroacetylated 4-fluoropyrrolidine-2-carbonitrile intermediate
 would then be coupled with the synthesized side chain to form the final DBPR108 molecule.

A generalized workflow for the synthesis is depicted below.





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Proposed Synthetic Workflow for DBPR108



Mechanism of Action

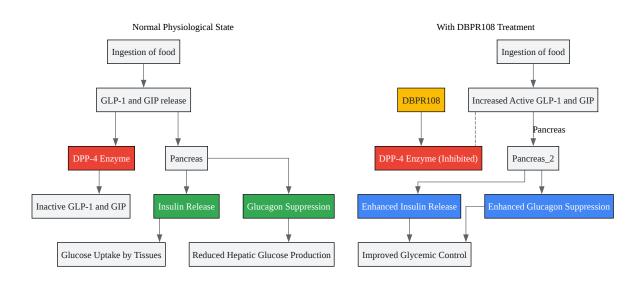
DBPR108 is a competitive, reversible inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, it prevents the degradation of the incretin hormones GLP-1 and GIP.

The increased levels of active GLP-1 and GIP lead to:

- Glucose-dependent insulin secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.
- Suppression of glucagon secretion: Inhibition of pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.

This dual action on insulin and glucagon secretion results in improved glycemic control in patients with T2DM.





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Signaling Pathway of DBPR108 in Glucose Homeostasis

Preclinical and Clinical Development

DBPR108 has undergone a comprehensive development program, including preclinical studies and Phase I, II, and III clinical trials to evaluate its efficacy, safety, and pharmacokinetic profile.

Experimental Protocols

5.1.1. DPP-4 Inhibition Assay

• Objective: To determine the in vitro inhibitory activity of **DBPR108** on the DPP-4 enzyme.



Methodology: A fluorescence-based assay is typically used. The assay measures the
cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by
recombinant human DPP-4 enzyme. In the presence of an inhibitor like **DBPR108**, the
cleavage of the substrate is reduced, resulting in a decrease in fluorescence. The IC50
value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%,
is then calculated.

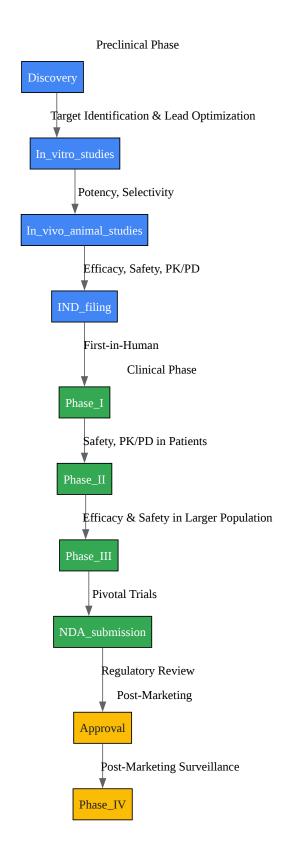
5.1.2. Pharmacokinetic Studies in Humans

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of DBPR108 in humans.
- Methodology: Phase I studies are conducted in healthy volunteers and/or patients with T2DM. Following single or multiple oral doses of DBPR108, serial blood samples are collected at predefined time points. Plasma concentrations of DBPR108 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

5.1.3. Efficacy and Safety Clinical Trials (Phase II and III)

- Objective: To evaluate the efficacy and safety of **DBPR108** in patients with T2DM.
- Methodology: These are typically randomized, double-blind, placebo-controlled, and sometimes active-comparator-controlled multicenter studies. Patients with T2DM who meet specific inclusion and exclusion criteria are randomized to receive **DBPR108**, placebo, or an active comparator for a defined treatment period.
 - Primary Efficacy Endpoint: The primary outcome is usually the change from baseline in glycated hemoglobin (HbA1c) at the end of the treatment period.
 - Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c level.
 - Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).





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General Drug Development Workflow for DBPR108



Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of **DBPR108**.

Table 1: Pharmacokinetic Parameters of DBPR108 in Patients with T2DM (Phase I)

Parameter	50 mg Single Dose	100 mg Single Dose	200 mg Single Dose	100 mg Multiple Doses (Steady State)
Cmax (ng/mL)	119	256	567	256
Tmax (hr)	2.0	4.0	4.0	1.5 - 4.0
AUC (ng*h/mL)	1030	2540	5630	2600

Table 2: Efficacy of **DBPR108** in Patients with T2DM (Phase III, 24 Weeks)

Treatment Group	Mean Change from Baseline in HbA1c (%)	Mean Change from Baseline in FPG (mg/dL)	Mean Change from Baseline in 2-hr PPG (mg/dL)
DBPR108 (100 mg) + Metformin	-0.70	-18.2	-45.6
Placebo + Metformin	-0.07	-3.6	-9.1

Table 3: DPP-4 Inhibition by **DBPR108** (Phase I)

Dose	Maximum DPP-4 Inhibition (Single Dose)	Maximum DPP-4 Inhibition (Multiple Doses)
50 mg	64.7%	62.1%
100 mg	72.6%	69.9%
200 mg	88.7%	89.4%



Conclusion

DBPR108 (Prusogliptin) is a novel and effective DPP-4 inhibitor that has demonstrated significant glycemic control and a favorable safety profile in patients with type 2 diabetes. Its discovery and development represent a significant advancement in the therapeutic options available for this chronic condition. The data presented in this technical guide underscore the robust scientific foundation and rigorous clinical evaluation that have supported the journey of **DBPR108** from a promising drug candidate to an approved therapeutic agent. Further research and post-marketing surveillance will continue to delineate its long-term benefits and place in the management of T2DM.

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- 2. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug DBPR108 granted New Drug Approval [ibpr.nhri.edu.tw]
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